molecular formula C18H27NO3 B4928063 ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate

ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate

Cat. No. B4928063
M. Wt: 305.4 g/mol
InChI Key: KBZRUJSGDUTFMQ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. It was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of numerous studies investigating its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase the production of ATP, a molecule that provides energy to cells, and to increase the expression of genes involved in synaptic function and plasticity. It has also been shown to reduce inflammation and oxidative stress, both of which are thought to contribute to neurodegeneration.
Biochemical and Physiological Effects
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic function. It has also been shown to reduce inflammation and amyloid beta levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is that it has shown promising results in animal models of Alzheimer's disease, suggesting that it could potentially be used as a treatment for this condition. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Future Directions

There are a number of potential future directions for research on ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate. One area of interest is investigating its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Another area of interest is investigating its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration route for ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate in humans.

Synthesis Methods

The synthesis of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with methylamine to form the corresponding imine. This is followed by a reaction with ethyl acetoacetate to produce the desired piperidinecarboxylate ester. The final step involves a cyclization reaction to form the ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate molecule.

Scientific Research Applications

Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies investigating its potential therapeutic benefits, particularly in the treatment of Alzheimer's disease. One study found that ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate improved memory and cognitive function in aged mice, and another study found that it reduced amyloid beta levels in the brains of Alzheimer's disease model mice. Other studies have suggested that ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate may have neuroprotective effects and could potentially be used to treat other neurodegenerative disorders.

properties

IUPAC Name

ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-5-22-18(20)16-7-6-10-19(12-16)11-15-8-9-17(21-4)14(3)13(15)2/h8-9,16H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZRUJSGDUTFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate

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